N,N'-bis(3,5-dichlorophenyl)butanediamide
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Overview
Description
N,N’-bis(3,5-dichlorophenyl)succinamide is a chemical compound with the molecular formula C16H12Cl4N2O2 and a molecular weight of 406.09 g/mol . It is characterized by the presence of two 3,5-dichlorophenyl groups attached to a succinamide backbone. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3,5-dichlorophenyl)succinamide typically involves the reaction of 3,5-dichloroaniline with succinic anhydride. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as pyridine or triethylamine. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(3,5-dichlorophenyl)succinamide may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(3,5-dichlorophenyl)succinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(3,5-dichlorophenyl)succinamide has found applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-bis(3,5-dichlorophenyl)succinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N’-bis(3,5-dichlorophenyl)butanediamide: Similar structure but with a butanediamide backbone instead of succinamide.
N-(3,5-dichlorophenyl)succinimide: Contains only one 3,5-dichlorophenyl group attached to a succinimide backbone.
Uniqueness
N,N’-bis(3,5-dichlorophenyl)succinamide is unique due to the presence of two 3,5-dichlorophenyl groups, which confer distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C16H12Cl4N2O2 |
---|---|
Molecular Weight |
406.1 g/mol |
IUPAC Name |
N,N//'-bis(3,5-dichlorophenyl)butanediamide |
InChI |
InChI=1S/C16H12Cl4N2O2/c17-9-3-10(18)6-13(5-9)21-15(23)1-2-16(24)22-14-7-11(19)4-12(20)8-14/h3-8H,1-2H2,(H,21,23)(H,22,24) |
InChI Key |
HGCGBPMCWDGCKF-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)CCC(=O)NC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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